Home > Products > Screening Compounds P123362 > Glycine-beta-muricholic Acid
Glycine-beta-muricholic Acid -

Glycine-beta-muricholic Acid

Catalog Number: EVT-13192830
CAS Number:
Molecular Formula: C26H43NO6
Molecular Weight: 465.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of glycine-beta-muricholic acid involves several key steps. One common method includes the conjugation of beta-muricholic acid with glycine. This can be achieved through the following process:

  1. Starting Material: Beta-muricholic acid is isolated from rodent bile.
  2. Conjugation Reaction: The carboxylic acid group of beta-muricholic acid reacts with the amino group of glycine to form the amide bond, resulting in glycine-beta-muricholic acid.
  3. Purification: The product is purified using chromatographic techniques to isolate the desired compound from by-products and unreacted materials.

Technical details regarding the synthesis can vary, but methods often utilize organic solvents and may involve various catalysts to enhance reaction efficiency .

Molecular Structure Analysis

Glycine-beta-muricholic acid has a complex molecular structure characterized by its steroid backbone typical of bile acids. The key structural features include:

  • Molecular Formula: C27H45NO5
  • Molecular Weight: Approximately 455.66 g/mol
  • Functional Groups: It contains hydroxyl groups (-OH), a carboxylic acid group (-COOH), and an amide linkage due to glycine conjugation.

The three-dimensional conformation of glycine-beta-muricholic acid allows it to interact specifically with the farnesoid X receptor, influencing various metabolic pathways .

Chemical Reactions Analysis

Glycine-beta-muricholic acid participates in several important chemical reactions, primarily related to its biological activity:

  1. Antagonistic Reaction with Farnesoid X Receptor: Glycine-beta-muricholic acid binds to the farnesoid X receptor, inhibiting its activity. This interaction modulates metabolic processes such as lipid metabolism and glucose homeostasis.
  2. Hydrolysis Resistance: Unlike other bile acids, glycine-beta-muricholic acid exhibits resistance to hydrolysis by bacterial bile salt hydrolase, which prolongs its action in the intestines .

These reactions are crucial for its therapeutic applications in treating metabolic disorders.

Mechanism of Action

The mechanism of action for glycine-beta-muricholic acid involves several pathways:

  • Farnesoid X Receptor Antagonism: By inhibiting the farnesoid X receptor, glycine-beta-muricholic acid reduces intestinal ceramide levels, which are linked to liver inflammation and steatosis.
  • Reduction of Liver Stress: The decrease in ceramide synthesis leads to reduced endoplasmic reticulum stress in liver cells, mitigating conditions like non-alcoholic fatty liver disease.
  • Improvement of Gut Barrier Function: Studies have shown that glycine-beta-muricholic acid enhances gut barrier integrity, which may prevent the translocation of harmful substances into systemic circulation .
Physical and Chemical Properties Analysis

Glycine-beta-muricholic acid exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents due to its polar functional groups.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

These properties are essential for its formulation in pharmaceutical applications and understanding its behavior in biological systems .

Applications

Glycine-beta-muricholic acid has several scientific applications:

  • Metabolic Disorder Treatment: It is being investigated for its potential therapeutic effects on conditions such as non-alcoholic fatty liver disease and obesity-related metabolic disorders.
  • Research Tool: As an intestine-selective antagonist of the farnesoid X receptor, it serves as a valuable tool for researchers studying bile acid signaling pathways and their implications in metabolism and disease .
  • Drug Development: Its unique properties make it a candidate for developing new pharmacological treatments targeting metabolic diseases.
Introduction to Glycine-beta-muricholic Acid in Metabolic and Hepatobiliary Research

Biosynthesis and Metabolic Pathways of Muricholic Acids

The biosynthesis of muricholic acids involves a complex interplay of hepatic and microbial enzymatic activities:

  • Species-Specific Synthesis: In rodents, CDCA undergoes epimerization via the hepatic enzyme cytochrome P450 2C70 (CYP2C70), which converts it first to α-muricholic acid (α-MCA) and subsequently to β-muricholic acid (β-MCA). This pathway is absent in humans, resulting in fundamentally different bile acid pool compositions between species. The human bile acid pool is characterized by higher hydrophobicity due to the predominance of CA and CDCA, whereas the rodent pool contains up to 50% muricholic acids, contributing to greater hydrophilicity [7] [8].
  • Conjugation Mechanisms: Following synthesis, β-MCA is conjugated with glycine or taurine in hepatocytes. Glycine conjugation is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT), producing Gly-β-MCA. This conjugation enhances amphipathicity and resistance to bacterial deconjugation in the gut lumen. Notably, taurine conjugation predominates in mice under physiological conditions, but glycine-conjugated forms like Gly-β-MCA can be administered exogenously for therapeutic effects [3] [8].
  • Microbial Metabolism: Intestinal microbiota play a minimal role in metabolizing β-MCA derivatives. Unlike CA and CDCA, which undergo bacterial 7α-dehydroxylation to form secondary bile acids (deoxycholic acid and lithocholic acid), β-MCA's 6β-hydroxyl group sterically hinders this transformation. Consequently, Gly-β-MCA remains largely intact during enterohepatic circulation, though partial deconjugation may occur via bacterial bile salt hydrolases (BSH) in the large intestine [9] [7].

Table 1: Muricholic Acid Isoforms and Their Characteristics

IsoformStructureConjugation SiteSpecies PrevalenceKey Enzymes Involved
β-MCA3α,6β,7β-trihydroxyN/ARodentsCYP2C70
Gly-β-MCA3α,6β,7β-trihydroxyGlycine (C24)Therapeutic adminBAAT
Tauro-β-MCA3α,6β,7β-trihydroxyTaurine (C24)RodentsBAAT
α-MCA3α,6β,7α-trihydroxyN/ARodentsCYP2C70

Role of G-β-MCA in Bile Acid Homeostasis and Pathophysiology

Intestinal FXR Antagonism and Metabolic Regulation

Gly-β-MCA functions as a potent and selective antagonist of the farnesoid X receptor (FXR) in the ileum, distinguishing it from systemic FXR agonists like obeticholic acid:

  • Ceramide Signaling Axis: By antagonizing intestinal FXR, Gly-β-MCA suppresses the expression of ceramide synthesis genes (e.g., Sptlc2, Cers4). This reduces the production of C16:0 ceramides, lipid molecules that promote hepatic endoplasmic reticulum (ER) stress, inflammation, and insulin resistance. In high-fat-diet-induced NASH models, Gly-β-MCA administration decreased circulating ceramides by 40–60%, correlating with improved hepatic steatosis and fibrosis [1] [10].
  • Bile Acid Feedback Loop: Intestinal FXR activation normally induces fibroblast growth factor 15/19 (FGF15/19), which suppresses hepatic cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in bile acid synthesis. Gly-β-MCA antagonism disinhibits CYP7A1, increasing bile acid synthesis and pool size. However, its hydrophilicity simultaneously promotes fecal excretion of hydrophobic bile acids, resulting in a net reduction of bile acid pool hydrophobicity index by 20–30% [3] [6].
  • Gut Barrier Integrity: In Cyp2c70 knockout mice (a model of human-like hydrophobic bile acid pools), Gly-β-MCA treatment enhanced tight junction proteins (ZO-1, occludin) and reduced intestinal permeability by 50%. This effect was associated with decreased endotoxin translocation and hepatic inflammation, highlighting its role in preserving gut-liver axis communication [3].

Modulation of Bile Acid Pool Dynamics

Gly-β-MCA exerts profound effects on bile acid pool composition and hydrophobicity, critical factors in cholestatic liver injury:

  • Hydrophobicity Reduction: When administered orally, Gly-β-MCA is poorly absorbed in the small intestine. Upon reaching the large intestine, bacterial bile salt hydrolases deconjugate it to β-MCA, which is absorbed and reconjugated in the liver to taurine (T-β-MCA). T-β-MCA enrichment in bile increases the proportion of hydrophilic bile acids, reducing the hydrophobicity index from ~1.0 to ~0.6, comparable to the effect of ursodeoxycholic acid (UDCA) [2] [3].
  • Pool Size Regulation: Gly-β-MCA promotes fecal excretion of hydrophobic bile acids (e.g., deoxycholic acid, lithocholic acid) by upregulating hepatic efflux transporters (BSEP, MRP2) and inhibiting intestinal reabsorption via the apical sodium-dependent bile acid transporter (ASBT). This reduces total bile acid pool size by 25–35%, alleviating hepatobiliary injury in cholestasis models [3] [8].
  • Detoxification Mechanisms: Gly-β-MCA decreases hepatic exposure to lithocholic acid (LCA) by 3.5-fold by promoting its fecal elimination. LCA is a potent hepatotoxin implicated in cholestatic liver injury and fibrosis progression [2].

Table 2: Effects of Gly-β-MCA on Bile Acid Pool Parameters in Cholestasis Models

ParameterChange with Gly-β-MCAComparison to UDCAFunctional Impact
Total Bile Acid Pool Size↓ 25–35%UDCA: ↔Reduced hepatotoxic load
Hydrophobicity Index↓ from ~1.0 to ~0.6UDCA: ↓ to ~0.7Decreased membrane toxicity
Fecal Bile Acid Excretion↑ 2.5-foldUDCA: ↔Enhanced toxin elimination
T-β-MCA in Bile↑ 40–50%UDCA: ↔Increased hydrophilic bile acids
Lithocholic Acid Flux↓ 3.5-foldUDCA: ↑ 2-foldReduced hepatotoxin exposure

Therapeutic Implications for Metabolic and Hepatobiliary Disorders

The multifaceted actions of Gly-β-MCA underpin its potential in treating metabolic and cholestatic liver diseases:

  • NASH Pathogenesis: Gly-β-MCA ameliorates hepatic steatosis, inflammation, and fibrosis in NASH models by targeting the intestinal FXR-ceramide axis. This reduces hepatic de novo lipogenesis (via SREBP-1c suppression) and inhibits pro-inflammatory cytokine production (TNF-α, IL-1β) by attenuating ER stress and NLRP3 inflammasome activation [1] [6].
  • Cholestatic Injury: In Cyp2c70 KO mice with a "humanized" hydrophobic bile acid pool, Gly-β-MCA reduced ductular reaction, portal inflammation, and collagen deposition more effectively than UDCA. Its dual ability to decrease pool size and hydrophobicity makes it superior for mitigating bile acid-induced hepatotoxicity [2] [3].
  • Gut Microbiota Crosstalk: By modulating bile acid composition, Gly-β-MCA enriches Lactobacillus spp. and reduces pro-inflammatory Enterobacteriaceae. These shifts decrease luminal deoxycholic acid and increase secondary bile acids with FXR-antagonistic properties, creating a favorable feedback loop for metabolic health [4] [8].

Properties

Product Name

Glycine-beta-muricholic Acid

IUPAC Name

2-[[(4R)-4-[(3R,5R,6S,10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

Molecular Formula

C26H43NO6

Molecular Weight

465.6 g/mol

InChI

InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16?,17?,18?,19+,22?,23+,24?,25-,26-/m1/s1

InChI Key

ZQYUKJFJPJDMMR-AUZPDLAUSA-N

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)C1CCC2[C@@]1(CCC3C2C([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.